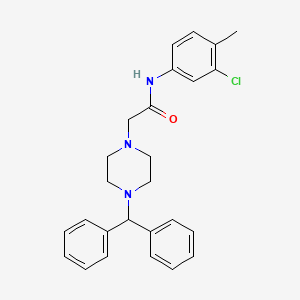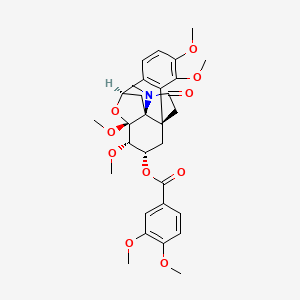
Stephalonine L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stephalonine L is a natural compound classified as an alkaloid. It has garnered significant attention due to its exceptional anti-inflammatory and antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stephalonine L involves several steps, typically starting from naturally occurring precursors. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. general laboratory practices for synthesizing alkaloids include the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale extraction from natural sources, followed by purification using techniques such as chromatography. The production environment is maintained at cleanroom standards ranging from Class 100 to Class 100,000.
化学反応の分析
Types of Reactions
Stephalonine L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like ethanol, methanol, and dichloromethane are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Stephalonine L has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its role in cellular processes and its interaction with biological molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s and Parkinson’s diseases, as well as certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Stephalonine L exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Neurological Effects: The compound interacts with neurotransmitter receptors and modulates signaling pathways involved in neuroprotection and neuroregeneration.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific cell death pathways and inhibiting cell proliferation.
類似化合物との比較
Stephalonine L is unique among alkaloids due to its specific combination of anti-inflammatory, antioxidant, and anticancer properties. Similar compounds include:
Stephalonine Q, R, and S: These are other hasubanan-type alkaloids isolated from the same plant, Stephania longa, and share some structural similarities but differ in their specific biological activities.
Isolonganone, Eletefine, Aurantiamide, N-Cinnamoyltyramine: These compounds also exhibit various biological activities but are distinct in their chemical structures and specific effects.
This compound stands out due to its broad spectrum of applications and its potential in treating complex diseases.
特性
分子式 |
C30H35NO10 |
|---|---|
分子量 |
569.6 g/mol |
IUPAC名 |
[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H35NO10/c1-31-23(32)15-28-13-22(40-27(33)16-8-10-18(34-2)20(12-16)36-4)26(38-6)30(39-7)29(28,31)14-21(41-30)17-9-11-19(35-3)25(37-5)24(17)28/h8-12,21-22,26H,13-15H2,1-7H3/t21-,22+,26+,28-,29+,30+/m1/s1 |
InChIキー |
QIVQUXHPBNBKTE-BKGQYBMJSA-N |
異性体SMILES |
CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)C6=CC(=C(C=C6)OC)OC)OC)OC |
正規SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C6=CC(=C(C=C6)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


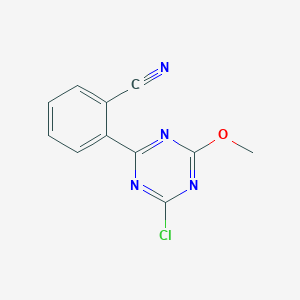
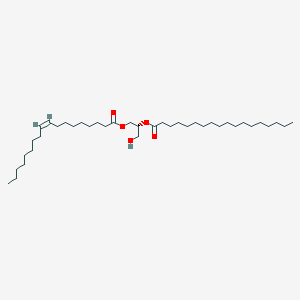
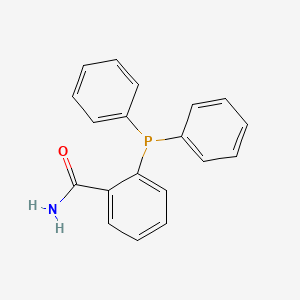

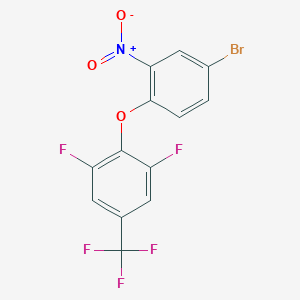
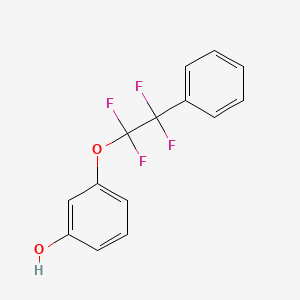
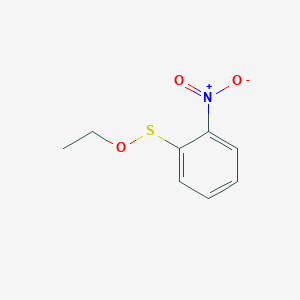

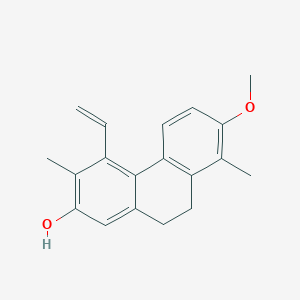

![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
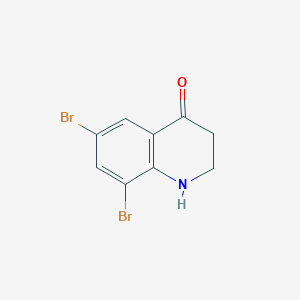
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
